molecular formula C17H11NO4 B7816753 2-(2-Carboxyphenyl)quinoline-4-carboxylic acid CAS No. 60539-01-7

2-(2-Carboxyphenyl)quinoline-4-carboxylic acid

Cat. No.: B7816753
CAS No.: 60539-01-7
M. Wt: 293.27 g/mol
InChI Key: ALWAONRJMCXJOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Carboxyphenyl)quinoline-4-carboxylic acid is a quinoline-based chemical scaffold of significant interest in medicinal chemistry and drug discovery. This compound features multiple aromatic rings and carboxylic acid functional groups, making it a valuable intermediate for the synthesis of more complex molecules targeting various disease pathways. A primary research application for this chemical class is in the development of Histone Deacetylase (HDAC) inhibitors for anticancer research. The 2-phenylquinoline-4-carboxylic acid structure serves as an effective cap group in HDAC inhibitor pharmacophores, designed to form strong hydrophobic interactions at the enzyme's active site . Researchers have incorporated this core structure to develop novel inhibitors with demonstrated enzymatic activity and selective antiproliferative effects against cancer cell lines, including K562 (chronic myeloid leukemia), U266, and U937 . Further mechanistic studies on related analogs have shown the ability to induce G2/M cell cycle arrest and promote apoptosis in cancer cells, highlighting its potential as a lead structure in oncology research . Beyond oncology, the quinoline-4-carboxylic acid scaffold is also explored in neuroscience research. Structural analogs have been investigated as potential human neurokinin-3 (hNK-3) receptor antagonists , indicating the versatility of this chemical scaffold in targeting different therapeutic areas . This product is intended for research purposes only by qualified laboratory personnel. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-(2-carboxyphenyl)quinoline-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11NO4/c19-16(20)12-7-2-1-5-10(12)15-9-13(17(21)22)11-6-3-4-8-14(11)18-15/h1-9H,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALWAONRJMCXJOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901245551
Record name 2-(2-Carboxyphenyl)-4-quinolinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901245551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60539-01-7
Record name 2-(2-Carboxyphenyl)-4-quinolinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60539-01-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Carboxyphenyl)-4-quinolinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901245551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

  • Starting Materials : Aniline, 2-nitrobenzaldehyde, and pyruvic acid are refluxed in ethanol with a catalytic amount of trifluoroacetic acid (TFA).

  • Cyclization : The intermediates undergo cyclization to form the quinoline backbone.

  • Oxidation : The nitro group (-NO₂) on the phenyl ring is reduced to a carboxylic acid (-COOH) under acidic conditions.

Key Parameters

  • Solvent : Ethanol or acetic acid.

  • Temperature : Reflux conditions (70–80°C).

  • Catalyst : TFA or hydrochloric acid (HCl).

Yield and Purification

The crude product is purified via recrystallization from ethanol or chromatography, yielding 60–75% of the target compound.

Pfitzinger Reaction Approach

The Pfitzinger reaction offers an alternative route using isatin as a starting material. This method is advantageous for introducing substituents at specific positions on the quinoline ring.

Procedural Steps

  • Isatin Condensation : Isatin reacts with α-methyl ketone (e.g., acetone) in aqueous ethanol under basic conditions (e.g., NaOH) to form 2-methylquinoline-4-carboxylic acid.

  • Functionalization : The methyl group is oxidized to a carboxylic acid using potassium permanganate (KMnO₄) in alkaline medium.

Optimization Insights

  • Base : Sodium hydroxide (NaOH) or potassium hydroxide (KOH).

  • Oxidizing Agent : KMnO₄ or persulfate salts.

  • Yield : 85–90% after oxidation.

Catalytic Synthesis Using Magnetic Nanoparticles

Recent advancements have introduced recyclable catalysts to improve sustainability. A novel Fe₃O₄@SiO₂@(CH₂)₃–urea–thiazole sulfonic acid chloride catalyst enables solvent-free synthesis.

Reaction Protocol

  • Substrate Mixing : 4-Methyl benzaldehyde, pyruvic acid, and 1-naphthylamine are combined with the catalyst (10 mg).

  • Reaction Conditions : Stirred at 80°C for 30–60 minutes under solvent-free conditions.

  • Product Isolation : The catalyst is magnetically separated, and the product is recrystallized from ethanol.

Advantages

  • Catalyst Reusability : Retains 90% activity after five cycles.

  • Yield : 88–92%.

Multi-Step Patent-Derived Synthesis

A Chinese patent (CN102924374B) outlines a scalable five-step synthesis starting from isatin.

Step-by-Step Breakdown

StepReactionConditionsYield
1Isatin + AcetoneNaOH, H₂O, reflux (10 h)99%
2Aldol AdditionPhenylaldehyde, 100°C (3 h)85%
3DehydrationAcetic anhydride, 120°C (6 h)90%
4OxidationKMnO₄, NaOH, 40°C (6 h)78%
5Decarboxylationm-Xylene, reflux (12 h)95%

Key Features

  • Cost-Effectiveness : Uses inexpensive reagents like acetone and phenylaldehyde.

  • Scalability : Suitable for industrial production due to mild conditions.

Comparative Analysis of Preparation Methods

Efficiency and Practicality

MethodYield (%)Catalyst ReusabilityScalability
Doebner Reaction60–75NoModerate
Pfitzinger Reaction85–90NoHigh
Magnetic Nanoparticles88–92Yes (5 cycles)High
Patent-Derived Synthesis78–95NoIndustrial
  • Doebner vs. Pfitzinger : The Pfitzinger method offers higher yields but requires stringent oxidation steps.

  • Catalytic Method : Superior sustainability due to reusable catalysts, though initial setup costs are higher.

  • Patent Method : Optimized for industrial use but involves complex multi-step purification .

Chemical Reactions Analysis

Synthetic Routes and Key Reactions

The compound is primarily synthesized via the Doebner reaction , which involves:

  • Reactants : Aniline, 2-nitrobenzaldehyde, pyruvic acid.

  • Catalyst : Trifluoroacetic acid (TFA) in ethanol .

  • Conditions : Reflux at 80–90°C for 6–8 hours.

  • Yield : ~68% after recrystallization.

Alternative methods include:

MethodReactants/ConditionsYieldKey Advantage
Pfitzinger Isatin + α-methyl ketone (KOH, aqueous ethanol)72–85%Higher purity
Microwave-assisted Aniline, benzaldehyde, pyruvic acid (EtOH)89%Reduced time (1–2 minutes)

Esterification

  • Reaction : Treatment with methanol/H₂SO₄ or ethanol/HCl under reflux.

  • Products : Methyl/ethyl esters (e.g., 5a₁–5a₇ ).

  • Application : Enhanced lipophilicity (LogP = 1.94–2.32) for improved antibacterial activity .

Amidation

  • Reagents : Thionyl chloride (SOCl₂) followed by amines (e.g., hydrazine, substituted anilines) .

  • Example : Reaction with hydrazine yields hydrazide derivatives with MIC values of 64 μg/mL against Staphylococcus aureus .

Reduction and Acylation

  • Steps :

    • Nitro group reduction (H₂/Pd-C) to amine .

    • Acylation with acetyl chloride to form amides (e.g., 5b₁–5b₇ ) .

Biological Interaction Mechanisms

The compound’s reactivity directly influences its pharmacological effects:

ModificationBiological ActivityMIC (μg/mL)
Hydrazide derivative Antibacterial (S. aureus)64
Ester derivative Anticancer (H460 cell line, IC₅₀)8.2 ± 0.3
  • Key Interactions :

    • Carboxylic acid groups form hydrogen bonds with bacterial enzymes (e.g., DNA gyrase) .

    • Quinoline ring enables π-π stacking with microbial cell membranes .

Stability and Degradation

  • pH Sensitivity : Decomposes in strong acidic/basic conditions (>pH 10) via decarboxylation.

  • Thermal Stability : Stable up to 250°C; decomposes to quinoline derivatives above 300°C .

Computational Insights

  • Docking Studies : Carboxylic acid moieties bind to E. coli FabI enzyme (binding affinity: −8.9 kcal/mol) .

  • LogP Correlation : Higher lipophilicity (LogP > 2.0) correlates with enhanced Gram-positive antibacterial activity .

This compound’s versatility in synthetic modifications and targeted biological interactions positions it as a promising scaffold for antimicrobial and anticancer drug development .

Scientific Research Applications

Antibacterial Activity

Recent studies have demonstrated that derivatives of 2-(2-Carboxyphenyl)quinoline-4-carboxylic acid exhibit significant antibacterial properties against various Gram-positive and Gram-negative bacteria. For instance, compounds derived from this structure have shown effective inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 64 μg/mL to 128 μg/mL .

CompoundTarget BacteriaMIC (μg/mL)
5a₄Staphylococcus aureus64
5a₇Escherichia coli128

Anticancer Research

The compound has been explored for its potential as a histone deacetylase (HDAC) inhibitor, which is a promising target in cancer therapy. Studies have reported that certain derivatives can induce apoptosis in cancer cells, enhancing their therapeutic potential . For example, the lead compound D28 showed a dose-dependent increase in apoptosis in K562 cells, significantly outperforming standard treatments like SAHA.

TreatmentApoptotic Rate (%) at 1 µMApoptotic Rate (%) at 2 µMApoptotic Rate (%) at 4 µM
Control1.14--
D2810.1015.5327.92
SAHA1.393.3619.75

Material Science

In addition to biological applications, this compound serves as a valuable building block in the synthesis of functional materials and polymers with specific properties due to its unique chemical structure. Its ability to form coordination complexes with metal ions makes it suitable for applications in catalysis and sensor technology.

Case Studies

Case Study 1: Antibacterial Evaluation

A series of new derivatives were synthesized from the base structure of quinoline-4-carboxylic acid to evaluate their antibacterial activity against MRSA and other pathogens. The study utilized agar diffusion methods and broth dilution techniques to assess efficacy, revealing several compounds with promising activity profiles .

Case Study 2: HDAC Inhibition

Research focused on the design of new HDAC inhibitors based on the quinoline scaffold showed that modifications at the phenyl position significantly enhanced binding affinity and selectivity towards HDAC3, indicating a pathway for developing novel anticancer agents .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinoline-4-carboxylic acid derivatives exhibit diverse pharmacological properties depending on substituent patterns. Below is a comparative analysis of structurally analogous compounds:

Table 1: Structural and Functional Comparison

Compound Name Substituents (Position) Key Features Biological Activity
2-(2-Carboxyphenyl)quinoline-4-carboxylic acid 2-(2-carboxyphenyl), 4-COOH Dual carboxylic acid groups enhance solubility and enzyme binding Antibacterial (MIC: 64 µg/mL against S. aureus)
2-(4-Bromophenyl)quinoline-4-carboxylic acid 4-Br (phenyl ring) Bromine increases lipophilicity and halogen bonding potential Intermediate for antitumor agents; safety profile documented (GHS Class 1)
2-(2-Nitrophenyl)quinoline-4-carboxylic acid 2-NO₂ (phenyl ring) Electron-withdrawing nitro group improves reactivity in amidation Precursor for antibacterial derivatives (MIC: 128 µg/mL against E. coli)
2-(4-Methoxyphenyl)quinoline-4-carboxylic acid 4-OCH₃ (phenyl ring) Methoxy group enhances metabolic stability Limited antibacterial activity but improved pharmacokinetics
6-Fluoro-2-(5-methylfuran-2-yl)quinoline-4-carboxylic acid 6-F, 2-(5-methylfuran) Fluorine and furan enhance bioavailability and target selectivity Antitrypanosomal activity (IC₅₀: <10 µM)

Key Findings :

Substituent Position :

  • 2-Carboxyphenyl derivatives show superior antibacterial activity compared to 4-substituted analogs due to optimal steric and electronic interactions with bacterial enzymes .
  • Halogenated derivatives (e.g., 4-Br) exhibit higher cytotoxicity, limiting therapeutic utility despite potent activity .

Functional Group Impact: Nitro groups at the phenyl ring (e.g., 2-NO₂) enhance reactivity for further derivatization but may reduce solubility . Methoxy groups improve metabolic stability but often reduce antibacterial potency .

Synthetic Flexibility :

  • The Doebner reaction is preferred for introducing electron-withdrawing substituents, while the Pfitzinger reaction excels in generating fused heterocyclic systems .

Structure-Activity Relationships (SAR)

  • Carboxylic Acid Groups : The 4-COOH group is critical for chelating metal ions in bacterial enzymes, while the 2-carboxyphenyl moiety enhances binding via π-π stacking .
  • Electron-Deficient Substituents : Nitro and halogen groups at the phenyl ring increase antibacterial activity but may elevate toxicity .
  • Heterocyclic Modifications : Furan or thiophene substituents (e.g., 2-(5-methylfuran)) improve membrane permeability and target selectivity .

Biological Activity

2-(2-Carboxyphenyl)quinoline-4-carboxylic acid, a derivative of quinoline-4-carboxylic acid, has garnered attention for its diverse biological activities. This compound is recognized for its potential in antimicrobial and anticancer applications, making it a subject of interest in medicinal chemistry.

Chemical Structure

The molecular structure of this compound features a quinoline core with carboxylic acid functional groups at both the 2 and 4 positions, which contribute to its biological activity. The presence of the carboxyphenyl group enhances its interaction with biological targets.

Antimicrobial Activity

Research indicates that derivatives of quinoline-4-carboxylic acid exhibit significant antimicrobial properties. A study highlighted that certain synthesized derivatives demonstrated profound antimicrobial effects against various Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli . The structural modifications in these compounds are believed to enhance their binding affinity to bacterial enzymes, thereby improving their efficacy.

Table 1: Antimicrobial Activity of Quinoline Derivatives

CompoundTarget BacteriaActivity Level
This compoundS. aureusSignificant
This compoundE. coliModerate
Other derivativesPseudomonas aeruginosaWeak inhibition

Anticancer Activity

The compound has also been studied for its anticancer properties, particularly as a histone deacetylase (HDAC) inhibitor. In vitro studies have shown that it can induce cell cycle arrest in cancer cells, specifically increasing the proportion of cells in the G2/M phase, which is critical for cancer treatment strategies . Additionally, apoptosis studies revealed that treatment with this compound significantly increased apoptotic cell proportions in cancer cell lines .

Table 2: Anticancer Effects on K562 Cells

TreatmentConcentration (µM)Apoptotic Cell Proportion (%)
Control-1.14
D28110.10
D28215.53
D28427.92
SAHA-Variable

The biological activity of this compound is attributed to its ability to interact with specific molecular targets such as enzymes and receptors involved in cellular processes. Its dual carboxylic acid groups facilitate hydrogen bonding, enhancing its binding affinity to target proteins . The modulation of enzymatic activity leads to various downstream effects, including altered cell signaling pathways involved in proliferation and apoptosis.

Case Studies

Several case studies have documented the synthesis and evaluation of various derivatives of quinoline-4-carboxylic acids, emphasizing the importance of structural modifications in enhancing biological activity. For instance, a study synthesized multiple derivatives and evaluated their antibacterial properties, concluding that specific substitutions significantly improved efficacy against resistant strains .

Q & A

Synthesis and Optimization

Basic: What are the established synthetic routes for preparing 2-(2-carboxyphenyl)quinoline-4-carboxylic acid? The compound can be synthesized via the Doebner reaction using aniline derivatives, substituted benzaldehydes, and pyruvic acid in ethanol with trifluoroacetic acid catalysis . Alternatively, the Pfitzinger reaction involves reacting isatin derivatives with α-methyl ketones under basic conditions . Microwave-assisted methods improve reaction efficiency by reducing time and enhancing yields .

Advanced: How can substituent effects on the quinoline core be systematically evaluated during synthesis? To study substituent impacts, employ orthogonal protecting groups for the carboxyl moieties (e.g., tert-butyl esters) to prevent unwanted side reactions. Use HPLC-MS to monitor intermediate stability and optimize reaction conditions (e.g., solvent polarity, temperature) for regioselective functionalization . Computational tools like DFT calculations predict electronic effects of substituents on reaction pathways .

Structural Elucidation and Crystallography

Basic: What techniques are used to confirm the molecular structure of this compound? Single-crystal X-ray diffraction (SC-XRD) is the gold standard, with refinement performed using SHELXL to resolve atomic positions and hydrogen bonding . NMR spectroscopy (1H/13C, COSY, HSQC) identifies proton environments and confirms substitution patterns .

Advanced: How to handle crystallographic refinement challenges for high-Z (heavy atom) derivatives? For heavy-atom derivatives (e.g., bromine substituents), use TWINABS to correct absorption effects and SHELXD for phase determination in twinned crystals. Apply Hirshfeld surface analysis to assess intermolecular interactions in polymorphic forms .

Photophysical and Spectroscopic Characterization

Basic: What spectroscopic methods characterize the compound’s fluorescent properties? UV-Vis spectroscopy (200–500 nm) identifies π→π* transitions in the quinoline core, while fluorescence emission spectra (λex = 350 nm) reveal Stokes shifts influenced by solvent polarity . Time-resolved fluorescence quantifies excited-state lifetimes for applications in sensor design .

Advanced: How to resolve contradictory fluorescence data caused by tautomerism? Tautomeric equilibria (e.g., keto-enol forms) can distort spectral data. Use pH-controlled experiments and deuterated solvents in NMR to stabilize specific tautomers. Pair with TD-DFT simulations to correlate experimental spectra with theoretical transitions .

Biological Activity and Molecular Docking

Basic: What biological applications are explored for this compound? Derivatives act as antibacterial agents by targeting DNA gyrase and as anticancer candidates via metal complexation (e.g., cadmium coordination disrupts cellular redox balance) .

Advanced: How to design docking studies to predict binding affinity with biological targets? Use AutoDock Vina for high-throughput virtual screening. Prepare the ligand by optimizing protonation states with OpenBabel and generate grid maps around the target’s active site (e.g., EGFR kinase). Validate docking poses with MM-GBSA free energy calculations .

Stability and Analytical Purity

Basic: What protocols ensure compound stability during storage? Store under inert gas (argon) at –20°C in amber vials to prevent photodegradation. Use HPLC-PDA with C18 columns (ACN/water + 0.1% TFA) to monitor hydrolytic decomposition .

Advanced: How to troubleshoot impurities in scaled-up synthesis? Employ preparative HPLC with trifluoroacetic acid modifiers to isolate impurities. Characterize by HRMS/MS and 2D NMR to identify structural deviations. Optimize continuous flow reactors to minimize side reactions during scale-up .

Data Contradiction and Reproducibility

Basic: How to address variability in biological assay results? Standardize assays using positive controls (e.g., ciprofloxacin for antibacterial tests) and replicate experiments (n ≥ 3). Validate via MIC/MBC assays with clinical strains .

Advanced: What statistical methods resolve conflicting structure-activity relationship (SAR) data? Apply multivariate regression analysis to correlate substituent descriptors (Hammett σ, logP) with bioactivity. Use Bayesian models to prioritize synthetic targets with high SAR confidence intervals .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.